3-Bromo-2-ethoxy-5-methylpyridine

描述

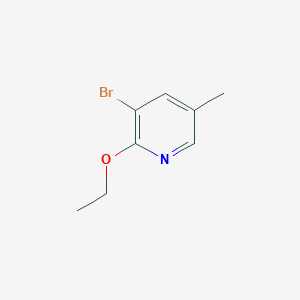

3-Bromo-2-ethoxy-5-methylpyridine is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, an ethoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-methylpyridine typically involves the bromination of 2-ethoxy-5-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 3-Bromo-2-ethoxy-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the pyridine ring.

Addition Reactions: The ethoxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .

科学研究应用

Chemical Synthesis

1. Intermediate in Organic Synthesis

3-Bromo-2-ethoxy-5-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique structural features, which allow for diverse chemical transformations. The compound can participate in various reactions such as:

- Suzuki-Miyaura Coupling: This reaction employs palladium catalysts to form carbon-carbon bonds, facilitating the synthesis of aryl-substituted derivatives.

- Bromination Reactions: The bromine atom in the compound can be substituted with other nucleophiles, allowing for the creation of new derivatives with potentially enhanced properties.

2. Synthesis of Novel Derivatives

Research has demonstrated that this compound can be utilized to synthesize novel pyridine derivatives through palladium-catalyzed cross-coupling reactions. These derivatives have shown promise in various biological assays, including anti-thrombolytic activity and inhibition of biofilm formation .

Biological Applications

1. Pharmacological Research

The compound has garnered attention for its potential biological activities, particularly its interactions with serotonin receptors. This makes it a candidate for research into therapeutic applications related to mood disorders and other neurological conditions. Studies have indicated that derivatives of this compound may exhibit significant bioactivity, which could lead to the development of new pharmacological agents .

2. Antimicrobial Activity

Some derivatives synthesized from this compound have been evaluated for their antimicrobial properties. These studies indicate potential applications in developing new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .

Industrial Applications

1. Agrochemical Production

In the agrochemical industry, this compound is used as a precursor for the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it a valuable component in creating effective agricultural chemicals that enhance crop protection and yield .

2. Pharmaceutical Manufacturing

The compound's role as a building block in medicinal chemistry is crucial. It is involved in synthesizing various pharmaceutical intermediates that are essential for producing active pharmaceutical ingredients (APIs). The versatility of this compound allows for the creation of compounds with tailored biological activities, making it indispensable in drug development processes .

作用机制

The mechanism of action of 3-Bromo-2-ethoxy-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets would vary based on the context of its use.

相似化合物的比较

2-Bromo-5-methylpyridine: Similar structure but lacks the ethoxy group.

3-Bromo-5-ethoxy-2-methylpyridine: Similar structure but with different substitution patterns.

2-Ethoxy-5-methylpyridine: Lacks the bromine atom.

Uniqueness: 3-Bromo-2-ethoxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the bromine and ethoxy groups allows for versatile chemical transformations and applications in various fields.

生物活性

3-Bromo-2-ethoxy-5-methylpyridine is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with serotonin receptors and its implications in various therapeutic areas. This article delves into the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by:

- Bromine atom at the 3rd position

- Ethoxy group at the 2nd position

- Methyl group at the 5th position of the pyridine ring

This unique structure contributes to its interaction with biological targets, particularly in the central nervous system (CNS).

Serotonin Receptor Modulation

The compound has been studied for its effects on serotonin receptors, specifically the 5-HT2 receptor family. Modulation of these receptors is linked to various CNS disorders, including obesity, depression, and schizophrenia. Research indicates that compounds like this compound may act as agonists or antagonists at these receptors, influencing serotonin levels and signaling pathways associated with mood regulation and appetite control .

Interaction with Enzymes

Biochemical analyses have shown that this compound interacts with enzymes such as p38α mitogen-activated protein kinase (MAPK). This interaction is crucial for regulating inflammatory responses and cellular signaling pathways, which can lead to alterations in gene expression and metabolism .

Anti-inflammatory Effects

The compound's ability to inhibit p38α MAPK suggests potential anti-inflammatory properties. Inhibition of this kinase can reduce inflammatory cytokine production, which is beneficial in treating conditions characterized by excessive inflammation.

Antidepressant Potential

Studies have indicated that compounds targeting the 5-HT2C receptor can exhibit antidepressant-like effects in animal models. The administration of selective agonists has been linked to reduced food intake and body weight, suggesting a role in managing obesity-related depression .

Case Studies and Research Findings

A detailed examination of various studies reveals significant findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Nonogaki et al. (1998) | Demonstrated that selective 5-HT2C agonists reduce food intake in rats, highlighting potential applications in obesity management. |

| Vickers et al. (2000) | Found that administration of 5-HT2C receptor agonists led to weight loss and altered metabolic responses in rodent models. |

| BenchChem Analysis | Reported interactions with p38α MAPK, indicating potential for anti-inflammatory applications. |

属性

IUPAC Name |

3-bromo-2-ethoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWWAXJNZMPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626651 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760207-82-7 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。